Tuberculosis inhibitor 9

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C21H18F2N4O |

|---|---|

分子量 |

380.4 g/mol |

IUPAC名 |

N-benzyl-2-(2,4-difluorophenyl)-3-methoxy-N-methylimidazo[1,2-b]pyridazin-6-amine |

InChI |

InChI=1S/C21H18F2N4O/c1-26(13-14-6-4-3-5-7-14)19-11-10-18-24-20(21(28-2)27(18)25-19)16-9-8-15(22)12-17(16)23/h3-12H,13H2,1-2H3 |

InChIキー |

PSVWOVBTOZQNKU-UHFFFAOYSA-N |

正規SMILES |

CN(CC1=CC=CC=C1)C2=NN3C(=NC(=C3OC)C4=C(C=C(C=C4)F)F)C=C2 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Serine Protease Inhibitor 9 in Tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Tuberculosis Inhibitor 9" is ambiguous. This document focuses on Serine Protease Inhibitor 9 (PI-9) , a host protein induced by Mycobacterium tuberculosis to inhibit macrophage apoptosis, a key mechanism for bacterial survival. Other interpretations could include Th9 cells, a subset of T helper cells involved in the immune response to tuberculosis, or other specifically numbered small molecule inhibitors.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has evolved sophisticated mechanisms to subvert the host immune response and establish a persistent infection. One of the key strategies employed by virulent Mtb is the inhibition of apoptosis in infected macrophages. Apoptosis, or programmed cell death, of infected cells is a crucial host defense mechanism that eliminates the intracellular niche of the bacteria and facilitates the presentation of bacterial antigens to the adaptive immune system.

Recent research has identified Serine Protease Inhibitor 9 (PI-9), also known as SerpinB9, as a critical host factor that is manipulated by Mtb to counteract this defense mechanism. PI-9 is a potent endogenous inhibitor of granzyme B, a key effector molecule of cytotoxic T lymphocytes and natural killer cells. However, in the context of tuberculosis, Mtb infection upregulates the expression of PI-9 in macrophages, leading to the inhibition of apoptosis and promoting the intracellular survival of the pathogen.[1][2][3] This technical guide provides a detailed overview of the mechanism of action of PI-9 in tuberculosis, summarizing key quantitative data and experimental protocols.

Core Mechanism of Action

The central mechanism of action of PI-9 in promoting Mtb survival is the inhibition of the host macrophage's apoptotic pathway. This is achieved through a signaling cascade that ultimately prevents the activation of executioner caspases.

Upon infection of alveolar macrophages and blood monocytes with virulent M. tuberculosis (H37Rv strain), the expression of PI-9 is rapidly and sustainedly induced within hours and is maintained for up to 7 days.[1][2][3] This upregulation of PI-9 interferes with the intrinsic apoptotic pathway through the following key steps:

-

Upregulation of Bcl-2: Mtb-induced PI-9 leads to an increase in the expression of the anti-apoptotic protein Bcl-2.[1][2][3] Bcl-2 is a key regulator of the intrinsic apoptotic pathway, and its upregulation shifts the balance towards cell survival.

-

Inhibition of Caspase-3 Activation: By promoting the expression of Bcl-2, PI-9 indirectly prevents the activation of caspase-3, a terminal effector molecule in the apoptotic cascade.[1][2][3]

-

Inhibition of Apoptosis: The net effect of increased Bcl-2 and decreased active caspase-3 is the potent inhibition of macrophage apoptosis.

-

Enhanced Mycobacterial Survival: By preventing the premature death of its host cell, Mtb ensures a protected intracellular niche for its replication and persistence.[1][2]

The specific inhibition of PI-9 using small inhibitory RNA (siRNA) has been shown to reverse these effects, leading to decreased Bcl-2 expression, increased production of caspase-3, and a significant reduction in the survival of intracellular Mtb.[1][2][3]

Signaling Pathway

The signaling pathway illustrating the mechanism of action of PI-9 in Mtb-infected macrophages is depicted below.

References

- 1. Induction of serine protease inhibitor 9 by Mycobacterium tuberculosis inhibits apoptosis and promotes survival of infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Serine Protease Inhibitor 9 by Mycobacterium tuberculosis Inhibits Apoptosis and Promotes Survival of Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Technical Guide: Discovery and Synthesis of the GlgE Inhibitor, 2,5-Dideoxy-3-O-α-D-glucopyranosyl-2,5-imino-D-mannitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of a notable tuberculosis inhibitor, 2,5-dideoxy-3-O-α-D-glucopyranosyl-2,5-imino-D-mannitol, referred to herein as Compound 9 . This poly-hydroxypyrolidine-based compound is a designed transition state inhibitor of the essential Mycobacterium tuberculosis enzyme, maltosyltransferase GlgE. Inhibition of GlgE leads to the accumulation of a toxic intermediate, maltose-1-phosphate, resulting in bacterial cell death.[1][2] This document details the rationale for its design, its inhibitory activity, and a step-by-step guide to its convergent chemical synthesis.

Introduction: Targeting a Novel Pathway in Mycobacterium tuberculosis

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets.[2] The α-glucan biosynthesis pathway in Mycobacterium tuberculosis (Mtb) presents a promising area for drug development. Within this pathway, the enzyme GlgE, a maltosyltransferase, has been identified as a critical component.[1][2] Genetic inactivation of GlgE results in the accumulation of its substrate, maltose-1-phosphate (M1P), which is lethal to the bacterium.[1][2] This self-poisoning mechanism makes GlgE an attractive target for the development of new anti-tubercular drugs.

Compound 9 , 2,5-dideoxy-3-O-α-D-glucopyranosyl-2,5-imino-D-mannitol, was rationally designed as a transition state analogue inhibitor of GlgE.[1][2] Its structure mimics the oxocarbenium ion-like transition state of the glycosyl transfer reaction catalyzed by GlgE. This guide provides a detailed account of its synthesis and biological evaluation.

Quantitative Inhibitory Activity

The inhibitory potency of Compound 9 was evaluated against M. tuberculosis GlgE (Mtb GlgE) and a variant from Streptomyces coelicolor (Sco GlgEI-V279S), which serves as a model for the Mtb enzyme. The inhibition constants (Ki) are summarized in the table below.

| Enzyme Target | Ki (μM) |

| M. tuberculosis GlgE | 237 ± 27[1] |

| S. coelicolor GlgEI-V279S | 102 ± 7.52[1] |

Convergent Synthesis of Compound 9

The synthesis of Compound 9 is achieved through a convergent approach, wherein two key intermediates, a thioglycosyl donor (14 ) and an azido-fructopyranose derivative (23 ), are synthesized separately and then coupled to form a disaccharide precursor (24 ). This precursor is subsequently converted to the final pyrrolidine product.

References

Navigating the Labyrinth of Tuberculosis: A Technical Guide to the Target Identification and Validation of BPD-9, a Novel Anti-Tubercular Agent

For Immediate Release

This technical guide provides an in-depth overview of the current understanding and future directions for elucidating the mechanism of action of BPD-9, a promising novel inhibitor of Mycobacterium tuberculosis (Mtb). BPD-9, a semi-synthetic derivative of the natural compound sanguinarine, has demonstrated potent activity against drug-susceptible and multi-drug resistant (MDR) strains of Mtb, positioning it as a critical candidate in the fight against tuberculosis. This document is intended for researchers, scientists, and drug development professionals actively engaged in anti-tubercular drug discovery.

Introduction: The Imperative for Novel Anti-Tubercular Agents

Tuberculosis remains a global health crisis, exacerbated by the rise of multi-drug resistant strains. The current treatment regimens are lengthy and can have significant side effects, underscoring the urgent need for new drugs with novel mechanisms of action. BPD-9 has emerged from the redesign of sanguinarine, a natural compound with known antimicrobial properties, to enhance its potency and reduce toxicity.[1][2][3] In preclinical studies, BPD-9 has shown remarkable efficacy, capable of killing even strains of Mtb resistant to frontline antibiotics.[1][2][3] Furthermore, it is effective against non-replicating (dormant) and intracellular Mtb, which are significant challenges in current TB therapy.[1][2][3] A key feature of BPD-9 is its specificity for pathogenic mycobacteria, suggesting it may spare the host's beneficial microbiome.[2][3]

Quantitative Profile of BPD-9

The anti-mycobacterial activity of BPD-9 has been quantified in several studies. The following table summarizes the key in vitro efficacy data.

| Compound | Target Organism | Assay Condition | Metric | Value | Reference |

| BPD-9 | M. tuberculosis mc²6206 | In vitro | MIC₉₀ | 6 µM | [4] |

| BPD-9 | M. tuberculosis H37Rv | In vitro | MIC | Low micromolar | [4] |

| BPD-9 | M. tuberculosis Erdman | In vitro | MIC | Low micromolar | [4] |

| BPD-9 | Hypervirulent Mtb HN878 | In vitro | MIC | Low micromolar | [4] |

| BPD-9 | MDR Mtb clinical isolates | In vitro | MIC | Low micromolar | [5] |

| BPD-9 | Non-replicating Mtb (NR-Mtb) | In vitro | Efficacy | Comparable to Rifampicin | [5] |

| BPD-9 | Intracellular Mtb in THP-1 macrophages | Cell-based | Inhibition | Dose-dependent | [4] |

Current Understanding of BPD-9's Target: An Uncharted Territory

A critical step in the development of any new drug is the identification and validation of its molecular target. As of late 2024, the direct molecular target of BPD-9 has not been definitively identified. Researchers speculate that BPD-9 may operate through a novel mechanism of action, given its unique specificity for the Mycobacterium genus.[5]

Initial studies into resistance mechanisms have revealed that resistant mutants of Mtb show involvement of the Mmr efflux pump.[5] However, this is considered an indirect resistance mechanism, where the bacterium actively removes the compound from the cell, rather than a modification of the direct target.[5] This finding, while important for understanding potential resistance development, does not illuminate the primary mode of action.

The absence of a known target necessitates a structured and multi-pronged approach to its discovery. The following sections outline the standard experimental workflows and protocols that are typically employed in such an endeavor.

Experimental Protocols for Target Identification and Validation

The following methodologies represent a logical progression for identifying the molecular target of a novel inhibitor like BPD-9.

Genetic Approaches: Forward Genetics

A common starting point is to generate and sequence BPD-9-resistant mutants of M. tuberculosis. Whole-genome sequencing of these mutants can identify mutations that confer resistance.

Experimental Workflow: Generation and Analysis of Resistant Mutants

Caption: Workflow for identifying potential target genes through resistance mutation analysis.

Detailed Protocol: Whole-Genome Sequencing of Resistant Mutants

-

Culture and Selection: Grow a large population of wild-type M. tuberculosis H37Rv to late logarithmic phase in 7H9 broth supplemented with OADC. Plate the culture on 7H11 agar plates containing 5x, 10x, and 20x the MIC of BPD-9. Incubate at 37°C for 3-4 weeks.

-

Isolation and Verification: Pick individual resistant colonies and re-streak on BPD-9-containing plates to confirm resistance. Grow clonal populations in liquid culture and determine the new MIC to quantify the level of resistance.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from both wild-type and resistant isolates using a standard mycobacterial DNA extraction kit.

-

Sequencing: Perform whole-genome sequencing using a next-generation sequencing platform (e.g., Illumina).

-

Bioinformatic Analysis: Align the sequencing reads from the resistant mutants to the H37Rv reference genome. Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant isolates but not in the wild-type parent strain. Mutations that appear independently in multiple resistant isolates are strong candidates for being in or affecting the target protein.

Biochemical Approaches: Affinity-Based Methods

Affinity chromatography or chemical proteomics can be used to directly isolate the binding partners of BPD-9 from Mtb lysate.

Experimental Workflow: Affinity-Based Target Isolation

Caption: Workflow for isolating BPD-9 binding proteins from Mtb lysate.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Chemically synthesize a derivative of BPD-9 that incorporates a linker arm and a reactive group (e.g., biotin or an alkyne for click chemistry) for immobilization onto a solid support (e.g., streptavidin-agarose beads).

-

Lysate Preparation: Grow M. tuberculosis to mid-log phase, harvest the cells, and lyse them by bead beating or sonication in a non-denaturing lysis buffer. Centrifuge the lysate at high speed to remove cell debris.

-

Affinity Capture: Incubate the clarified lysate with the immobilized BPD-9 probe. To reduce non-specific binding, a control experiment should be run in parallel where the lysate is pre-incubated with an excess of free, unmodified BPD-9 before adding the immobilized probe.

-

Elution and Analysis: After extensive washing to remove non-specifically bound proteins, elute the proteins that specifically bind to the BPD-9 probe. Separate the eluted proteins by SDS-PAGE.

-

Mass Spectrometry: Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are present in the main experiment but absent or significantly reduced in the control experiment are candidate targets.

Target Validation

Once a candidate target is identified, it must be validated to confirm that it is responsible for the anti-tubercular activity of BPD-9.

Logical Flow for Target Validation

Caption: A decision-making flow for validating a hypothesized drug target.

Detailed Protocols for Validation

-

Genetic Validation:

-

Gene Knockdown: Use CRISPR interference (CRISPRi) to create a conditional knockdown of the target gene in M. tuberculosis. A successful knockdown should lead to increased susceptibility to BPD-9 (a lower MIC), as less of the target protein is available.

-

Overexpression: Clone the target gene into an inducible expression vector and transform it into wild-type M. tuberculosis. Overexpression of the target protein should lead to decreased susceptibility to BPD-9 (a higher MIC), as more drug is required to inhibit the increased amount of target.

-

-

Biochemical and Biophysical Validation:

-

Recombinant Protein Expression and Purification: Clone the target gene into an E. coli expression vector, express the recombinant protein, and purify it to homogeneity.

-

Direct Binding Assays: Confirm a direct interaction between BPD-9 and the purified protein using techniques such as:

-

Isothermal Titration Calorimetry (ITC): To measure the binding affinity and thermodynamics of the interaction.

-

Surface Plasmon Resonance (SPR): To determine the on- and off-rates of binding.

-

Thermal Shift Assay (TSA): To demonstrate that BPD-9 binding stabilizes the protein against thermal denaturation.

-

-

Enzyme Inhibition Assays: If the target protein is an enzyme, develop an assay to measure its activity and determine if BPD-9 inhibits this activity in a dose-dependent manner. Calculate the IC₅₀ value of BPD-9 for the target enzyme.

-

Conclusion and Future Outlook

BPD-9 represents a significant step forward in the development of new anti-tubercular therapies. While its potent and specific activity is highly promising, the identification of its molecular target is the next critical milestone. The experimental pathways outlined in this guide provide a roadmap for the scientific community to unravel the mechanism of action of this exciting new compound. Elucidating the target of BPD-9 will not only accelerate its path to the clinic but may also reveal new vulnerabilities in Mycobacterium tuberculosis that can be exploited for future drug discovery efforts.

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. biocompare.com [biocompare.com]

- 3. Study Identifies Potential Novel Drug to Treat Tuberculosis | ASM.org [asm.org]

- 4. Discovery of benzo[c]phenanthridine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of benzo[c]phenanthridine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Serine Protease Inhibitor 9 and its Role in Mycobacterium tuberculosis Pathophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction to Mycobacterium tuberculosis Pathophysiology

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), is a highly successful intracellular pathogen that has co-evolved with its human host for millennia. The pathophysiology of TB is a complex interplay between the bacterium's virulence factors and the host's immune response. Upon inhalation, Mtb bacilli are phagocytosed by alveolar macrophages, which are the primary niche for their replication.

Mtb has evolved sophisticated mechanisms to subvert the host's innate and adaptive immune responses. It can inhibit phagosome-lysosome fusion, allowing it to survive and replicate within macrophages. The host, in turn, attempts to contain the infection by forming granulomas, which are organized structures of immune cells. However, Mtb can persist within these granulomas for long periods, leading to latent TB infection.

A key strategy for Mtb survival is the manipulation of host cell death pathways, particularly apoptosis. While apoptosis of infected macrophages can be a host defense mechanism to eliminate the bacteria, virulent Mtb strains have been shown to inhibit this process to ensure their intracellular survival and persistence.

The Role of Apoptosis in Mycobacterium tuberculosis Infection

Apoptosis, or programmed cell death, is a crucial host defense mechanism against intracellular pathogens. When a macrophage undergoes apoptosis, the enclosed bacteria are contained within apoptotic bodies that are then cleared by other phagocytes. This process prevents the release of viable bacteria and associated inflammatory cellular contents, limiting tissue damage and pathogen spread.

However, virulent strains of M. tuberculosis have developed mechanisms to modulate apoptosis in infected macrophages to their advantage. By inhibiting apoptosis, Mtb creates a protected intracellular environment where it can replicate and persist, shielded from the host immune system. One of the key host molecules that Mtb manipulates to achieve this is Serine Protease Inhibitor 9 (PI-9).

Serine Protease Inhibitor 9 (PI-9): A Key Player in Mtb Pathogenesis

Serine Protease Inhibitor 9 (PI-9), also known as SerpinB9, is a member of the serine protease inhibitor superfamily. It is a potent intracellular inhibitor of granzyme B, a key effector molecule of cytotoxic T lymphocytes and natural killer cells. However, recent research has unveiled a critical role for PI-9 in the pathogenesis of tuberculosis.

Induction of PI-9 by M. tuberculosis

Studies have shown that infection of human alveolar macrophages and blood monocytes with virulent M. tuberculosis (H37Rv) leads to a significant and sustained induction of PI-9 expression.[1][2] This induction occurs within hours of infection and is maintained for several days.[1] In contrast, infection with avirulent Mtb strains does not induce PI-9 expression, suggesting that this is a specific virulence mechanism of pathogenic mycobacteria.[3]

Mechanism of PI-9-Mediated Inhibition of Apoptosis

The induction of PI-9 by Mtb serves to protect the infected host cells from apoptosis, thereby promoting the intracellular survival of the bacterium.[1][2] The anti-apoptotic function of PI-9 in the context of Mtb infection is primarily mediated through the intrinsic apoptotic pathway.

The key steps in this process are:

-

Upregulation of Bcl-2: Inhibition of PI-9 using small interfering RNA (siRNA) in Mtb-infected macrophages leads to a significant decrease in the expression of the anti-apoptotic molecule Bcl-2.[1]

-

Inhibition of Caspase-3 Activation: Consequently, the reduction in Bcl-2 levels results in an increased production of active caspase-3, a terminal effector molecule in the apoptotic cascade.[1][2]

This indicates that Mtb-induced PI-9 expression leads to the stabilization of Bcl-2, which in turn prevents the activation of the caspase cascade and subsequent apoptosis of the host macrophage.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the role of PI-9 in M. tuberculosis infection.

Table 1: PI-9 mRNA Expression in Human Macrophages and Monocytes Infected with M. tuberculosis H37Rv

| Time Post-Infection | Fold Induction of PI-9 mRNA in Alveolar Macrophages (AMs) (Mean ± SEM) | Fold Induction of PI-9 mRNA in Blood Monocytes (MNs) (Mean ± SEM) |

| 4 hours | 3.2 ± 1.06 | 7.6 ± 1.06 |

| 7 days | Sustained Expression | Sustained Expression |

Data adapted from a representative study.[1]

Table 2: Effect of PI-9 siRNA on Bcl-2 Expression and Caspase-3 Production in Blood Monocytes Stimulated with Mtb H37Rv Lysate

| Parameter | Change in PI-9 siRNA-treated cells compared to control siRNA-treated cells |

| Bcl-2 mRNA expression | Significantly decreased |

| Caspase-3 protein production | Increased by a median of 89.7% |

Data adapted from a representative study.[1]

Table 3: Effect of PI-9 siRNA on the Survival of Intracellular M. tuberculosis in Alveolar Macrophages

| Treatment | Effect on Viable Intracellular M. tuberculosis |

| PI-9 specific siRNA | Significant decrease in viable bacteria |

Data adapted from a representative study.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of investigating the role of PI-9 in M. tuberculosis infection.

siRNA-mediated Knockdown of PI-9 in Macrophages

This protocol describes the use of small interfering RNA (siRNA) to specifically inhibit the expression of PI-9 in macrophage cell lines or primary macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1, RAW 264.7) or primary human alveolar macrophages/blood monocytes.

-

PI-9 specific siRNA and non-targeting control siRNA.

-

Transfection reagent suitable for macrophages (e.g., Lipofectamine RNAiMAX, or electroporation system like Amaxa Nucleofector).

-

Opti-MEM I Reduced Serum Medium.

-

Complete culture medium for macrophages.

-

6-well or 24-well tissue culture plates.

Procedure:

-

Cell Seeding: Seed the macrophages in 6-well or 24-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation (for lipid-based transfection):

-

For each well to be transfected, dilute the PI-9 specific siRNA or control siRNA in Opti-MEM I medium to the desired final concentration (e.g., 10-50 nM).

-

In a separate tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions.

-

Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.

-

-

Transfection:

-

Add the siRNA-lipid complexes drop-wise to the cells in each well.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

-

Post-transfection:

-

After the incubation period, the cells can be used for downstream experiments, such as infection with M. tuberculosis or analysis of gene and protein expression.

-

Quantification of Gene Expression by Real-Time PCR (qPCR)

This protocol is for quantifying the mRNA levels of PI-9 and Bcl-2 in macrophages.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for PI-9, Bcl-2, and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-time PCR instrument.

Procedure:

-

RNA Extraction: Extract total RNA from the transfected and/or infected macrophages using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing the cDNA template, primers, and qPCR master mix.

-

Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blot Analysis of Caspase-3

This protocol is for detecting the levels of cleaved (active) caspase-3 protein in macrophage lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against cleaved caspase-3.

-

Primary antibody against a loading control (e.g., β-actin, GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

-

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of Mtb-induced PI-9 expression and apoptosis inhibition.

Experimental Workflow Diagram

Caption: Experimental workflow for investigating the role of PI-9 in Mtb infection.

Conclusion and Future Directions

The induction of Serine Protease Inhibitor 9 by Mycobacterium tuberculosis represents a significant mechanism of host manipulation to ensure its intracellular survival. By inhibiting macrophage apoptosis through the upregulation of Bcl-2 and subsequent blockade of caspase activation, Mtb creates a protected niche for its replication and persistence. This detailed understanding of the PI-9 signaling pathway in the context of TB pathophysiology opens up new avenues for host-directed therapies.

Future research should focus on:

-

Identifying the specific Mtb virulence factor(s) responsible for inducing PI-9 expression in macrophages.

-

Elucidating the detailed molecular interactions between PI-9 and the Bcl-2 family of proteins.

-

Developing and testing small molecule inhibitors of PI-9 as a potential host-directed therapy to be used in conjunction with conventional antibiotics to enhance bacterial clearance and reduce the duration of treatment.

A deeper understanding of these host-pathogen interactions is paramount for the development of novel and more effective therapeutic strategies to combat the global threat of tuberculosis.

References

- 1. Induction of Serine Protease Inhibitor 9 by Mycobacterium tuberculosis Inhibits Apoptosis and Promotes Survival of Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of serine protease inhibitor 9 by Mycobacterium tuberculosis inhibits apoptosis and promotes survival of infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of protease inhibitor 9 in survival and replication of Mycobacterium tuberculosis in mononuclear phagocytes from HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Tuberculosis Inhibitor 9: A Promising Scaffold with a Metabolic Hurdle

An In-depth Analysis of the 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine Series

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to pose a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The search for novel anti-tubercular agents with unique mechanisms of action is a critical priority in the field of infectious disease research. This technical guide delves into the early-stage research surrounding a promising class of compounds: the 3-methoxy-2-phenylimidazo[1,2-b]pyridazines, with a specific focus on the representative molecule designated as "Tuberculosis inhibitor 9." This inhibitor and its analogues have demonstrated potent in vitro activity against Mtb, marking them as a scaffold of interest for further development.

This document provides a comprehensive overview of the available data, including quantitative inhibitory concentrations, a detailed look at the likely experimental protocols used in their initial assessment, and a discussion of the critical metabolic challenges that currently hinder their progression as viable clinical candidates.

Quantitative Data Summary

The initial screening of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series identified several compounds with significant activity against Mycobacterium tuberculosis and the related species Mycobacterium marinum. "this compound" is a specific analogue within this series. The table below summarizes the reported in vitro efficacy for this and other closely related inhibitors.

| Compound Designation | Chemical Series | Mycobacterium tuberculosis MIC₉₀ (μM) | Mycobacterium marinum MIC₉₀ (μM) |

| This compound | 3-methoxy-2-phenylimidazo[1,2-b]pyridazine | 0.64[1] | 0.64[1] |

| Tuberculosis inhibitor 8 | 3-methoxy-2-phenylimidazo[1,2-b]pyridazine | 0.69[2] | 0.69[2] |

| Tuberculosis inhibitor 7 | 3-methoxy-2-phenylimidazo[1,2-b]pyridazine | 0.63 | 0.63 |

| Tuberculosis inhibitor 6 | 3-methoxy-2-phenylimidazo[1,2-b]pyridazine | ≤1.66[3] | 2.65[3] |

| General Active Series | 3-methoxy-2-phenylimidazo[1,2-b]pyridazine | 0.63 - 1.26[4][5] | 0.63 - 1.26[4][5] |

Structure-Activity Relationship (SAR) Insights

Analysis of the imidazo[1,2-b]pyridazine series has revealed key structural features that are crucial for their anti-mycobacterial potency. The most active compounds in the series share a common structural blueprint.[4][5] This includes a phenyl group at the C2 position, a methoxy functional group at the C3 position, and a benzyl-heteroatom moiety at the C6 position.[4][5] The presence of fluoro substituents on the C2-phenyl group was also noted in the most active derivatives.[4]

Experimental Protocols

While the complete, detailed experimental protocols are proprietary to the original research publication, based on standard practices in the field and information from the available literature, the key experiments can be outlined as follows.

In Vitro Anti-tubercular Activity Assay

The determination of the Minimum Inhibitory Concentration (MIC₉₀) for the imidazo[1,2-b]pyridazine series was performed using a whole-cell screening approach against an autoluminescent strain of Mycobacterium tuberculosis.[4] This method is a common high-throughput screening technique in TB drug discovery.

Likely Protocol:

-

Bacterial Strain: An autoluminescent strain of Mycobacterium tuberculosis H37Rv is used. This strain is genetically modified to produce light, which serves as a reporter for cell viability.

-

Culture Conditions: The bacteria are cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol, to a logarithmic growth phase.

-

Compound Preparation: The test compounds, including "this compound," are serially diluted in a 96-well or 384-well microplate format.

-

Inoculation: The bacterial culture is diluted to a standardized density and added to the wells containing the test compounds.

-

Incubation: The plates are incubated at 37°C for a period of 5 to 7 days.

-

Luminescence Reading: After the incubation period, the luminescence of each well is measured using a luminometer. A decrease in luminescence compared to the untreated control wells indicates inhibition of bacterial growth.

-

MIC₉₀ Determination: The MIC₉₀ is defined as the lowest concentration of the compound that inhibits 90% of the luminescence signal compared to the control.

In Vivo Efficacy and Pharmacokinetic Studies

Despite the promising in vitro activity, the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series, including its most active members, was found to be inactive in a mouse model of tuberculosis.[4][5] This lack of in vivo efficacy prompted further investigation into the pharmacokinetic properties of these compounds.

Metabolic Stability Assay (Mouse Liver Microsomes):

-

Microsome Preparation: Liver microsomes are prepared from mice, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s).

-

Incubation: The test compounds are incubated with the mouse liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic reactions) at 37°C.

-

Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 10, 15, 30 minutes).

-

Analysis: The concentration of the parent compound remaining at each time point is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Half-Life Determination: The metabolic half-life (t½) of the compound is calculated from the rate of its disappearance. For the active compounds in this series, the half-life was determined to be very short, at less than 10 minutes.[4][5]

Visualizing the Research Workflow and Challenges

The following diagrams illustrate the general workflow of the early-stage research on this inhibitor series and the key challenge that was identified.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

A Technical Guide to SEQ-9: A Novel Sequanamycin for Anti-Tubercular Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The urgent need for novel anti-tubercular agents has driven research into new chemical scaffolds and mechanisms of action. This technical guide focuses on SEQ-9, a promising sequanamycin derivative that has demonstrated significant potential in preclinical studies. Sequanamycins act as bacterial ribosome inhibitors, offering a mechanism distinct from many current first- and second-line TB drugs.[1] This document provides an in-depth overview of SEQ-9, including its mechanism of action, quantitative efficacy and safety data, and detailed experimental protocols to aid in its further investigation and development.

Mechanism of Action

SEQ-9 is a member of the sequanamycin class of antibiotics, which function by inhibiting the bacterial ribosome.[1] This mechanism is analogous to that of macrolide antibiotics. However, SEQ-9 has demonstrated efficacy against M. tuberculosis, a bacterium inherently resistant to many macrolides.[1] By targeting the ribosome, SEQ-9 disrupts protein synthesis, a fundamental process for bacterial survival and replication, leading to a bactericidal effect.

Caption: Mechanism of action of SEQ-9 in Mycobacterium tuberculosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for SEQ-9 from in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Cytotoxicity of SEQ-9

| Parameter | Value | Cell Line / Condition | Reference |

| MIC vs. M. tuberculosis (hypoxic) | 0.6 µM | M. tuberculosis | [1] |

| IC50 (Cytotoxicity) | 10 µM | HepG2 cells | [1] |

| IC50 (Cytotoxicity) | 26 µM | Primary human hepatocytes | [1] |

Table 2: In Vivo Pharmacokinetics and Efficacy of SEQ-9 in Murine Models

| Parameter | Value | Model / Conditions | Reference |

| Plasma AUC | 6-fold higher than SEQ-372 | Oral dose of 30 mg/kg in mice | [1] |

| Lung-over-plasma exposure ratio | 19 | Oral dose of 30 mg/kg in mice | [1] |

| Efficacy in acute TB model | Complete prevention of bacterial growth | 300 mg/kg oral dose for 4 weeks | [1] |

| Efficacy in chronic TB model | 1.7 log CFU reduction | 300 mg/kg oral dose | [1] |

| Survival in acute TB model | 100% survival at all tested doses | 37.5 to 300 mg/kg for 4 weeks | [1] |

Table 3: Physicochemical Properties of SEQ-9

| Parameter | Value | Condition | Reference |

| Half-life in acidic conditions | 48 hours | - | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of SEQ-9.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

Objective: To determine the minimum concentration of SEQ-9 required to inhibit the growth of M. tuberculosis.

Protocol:

-

Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

-

Compound Preparation: A stock solution of SEQ-9 is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in 7H9 broth in a 96-well microplate.

-

Inoculation: A mid-log phase culture of M. tuberculosis is diluted to a final concentration of approximately 5 x 10^5 CFU/mL and added to each well of the microplate containing the compound dilutions.

-

Hypoxic Conditions (as cited): For establishing hypoxic conditions, the microplates can be incubated in a hypoxic chamber with an atmosphere of 5% CO2, 10% H2, and 85% N2.

-

Incubation: The plates are incubated at 37°C for 7-14 days.

-

Readout: The MIC is determined as the lowest concentration of SEQ-9 that prevents visible growth of M. tuberculosis. This can be assessed visually or by using a growth indicator such as Resazurin.

In Vitro Cytotoxicity Assay

Objective: To assess the toxicity of SEQ-9 against mammalian cells.

Protocol:

-

Cell Culture: HepG2 cells or primary human hepatocytes are cultured in appropriate media (e.g., DMEM for HepG2) supplemented with 10% fetal bovine serum and antibiotics, in a 96-well plate.

-

Compound Treatment: Cells are treated with various concentrations of SEQ-9 for 48-72 hours.

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of SEQ-9 that inhibits 50% of cell growth, is calculated from the dose-response curve.

Murine Model of Acute Tuberculosis

Objective: To evaluate the in vivo efficacy of SEQ-9 in an acute infection model.

Protocol:

-

Infection: C57BL/6 mice are infected via aerosol with a low dose of M. tuberculosis H37Rv.

-

Treatment: Treatment with SEQ-9 (e.g., at doses of 37.5 to 300 mg/kg) or vehicle control is initiated one day post-infection and administered orally once daily for 4 weeks.[1]

-

Monitoring: Mice are monitored for survival and body weight changes throughout the experiment.

-

Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.

-

CFU Counting: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted to determine the bacterial load.

References

In Vitro Activity of "Tuberculosis Inhibitor 9" Against Mycobacterium tuberculosis: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro activity of a novel class of anti-tuberculosis compounds, the 3-methoxy-2-phenylimidazo[1,2-b]pyridazines. The focus of this document is "Tuberculosis inhibitor 9," a representative compound from this series, which has demonstrated significant potency against Mycobacterium tuberculosis. This guide is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis research.

Quantitative In Vitro Activity Data

A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm). The minimum inhibitory concentration required to inhibit 90% of bacterial growth (MIC90) was determined. "this compound" is identified as compound 3d in the synthesized series. The quantitative data for this compound and its analogs are summarized in the table below[1][2].

| Compound ID | R | R' | Mtb MIC90 (µM) | Mm MIC90 (µM) |

| 3a | H | H | >10 | >10 |

| 3b | 4-F | H | 0.63 | 0.63 |

| 3c | 4-F | 4-F | 0.63 | 0.63 |

| 3d | 2,4-diF | H | 0.64 | 0.64 |

| 3e | 2,4-diF | 4-F | 0.63 | 0.63 |

| 3f | 2,4-diF | 2,4-diF | 0.63 | 0.63 |

| 3g | 2,4-diF | 3,4-diF | 0.63 | 0.63 |

| 3h | 2,4-diF | 2,5-diF | 0.63 | 0.63 |

| 3i | 2,4-diF | 2,6-diF | 0.63 | 0.63 |

| 3j | 2,4-diF | 2,3,4-triF | 0.63 | 0.63 |

| 3k | 2,4-diF | 2,4,5-triF | 0.63 | 0.63 |

| 3l | 2,4-diF | 2,4,6-triF | 0.63 | 0.63 |

| 3m | 2,4-diF | Penta-F | 0.63 | 0.63 |

| 16 | H | Cl | 1.26 | 1.26 |

| 21a | 2,4-diF | OMe | 1.25 | 2.5 |

| 21b | 2,4-diF | OEt | 1.25 | 1.25 |

| 21c | 2,4-diF | OPr | 2.5 | 2.5 |

| 21d | 2,4-diF | O-iPr | 2.5 | 2.5 |

| 21e | 2,4-diF | O-cPr | 2.5 | 2.5 |

Experimental Protocols

In Vitro Anti-Mycobacterial Activity Assay

The in vitro activity of the synthesized compounds was determined using a whole-cell phenotypic screen against autoluminescent strains of Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm)[1][2].

Bacterial Strains and Culture Conditions:

-

Autoluminescent Mycobacterium tuberculosis H37Rv and Mycobacterium marinum were used.

-

Bacteria were cultured in 7H9 broth supplemented with 0.05% Tween 80, 0.2% glycerol, and 10% ADC (albumin-dextrose-catalase).

Assay Procedure:

-

Compounds were serially diluted in DMSO and dispensed into 96-well plates.

-

A suspension of the autoluminescent mycobacterial strain was added to each well.

-

The plates were incubated at 37°C for M. tuberculosis and 30°C for M. marinum.

-

Luminescence was measured at a specified time point post-inoculation using a microplate reader.

-

The percentage of growth inhibition was calculated relative to untreated control wells.

-

The MIC90 was determined as the lowest concentration of the compound that inhibited at least 90% of the bacterial growth.

Visualizations

Experimental Workflow for In Vitro Activity Screening

The following diagram illustrates the workflow for the high-throughput screening of the imidazo[1,2-b]pyridazine derivatives against M. tuberculosis and M. marinum.

Proposed Mechanism of Action

The referenced study did not elucidate the specific mechanism of action or the signaling pathways affected by "this compound" and its analogs. The authors suggest that the observed lack of in vivo activity, despite potent in vitro results, is likely due to rapid metabolic degradation of the compounds, specifically through oxidative cleavage of the imidazole moiety[1][2]. Further studies are required to identify the precise molecular target of this compound series within Mycobacterium tuberculosis.

The following diagram illustrates the hypothesized metabolic instability of the compound class.

References

Structural Biology of BRD-8000.3 Binding to the Essential Efflux Pump EfpA in Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biophysical characterization of the novel anti-tuberculosis agent BRD-8000.3 in complex with its target, the essential efflux pump EfpA from Mycobacterium tuberculosis (Mtb). This document details the binding thermodynamics, structural basis of inhibition, and the experimental methodologies employed to elucidate these interactions, serving as a critical resource for researchers in the fields of structural biology, microbiology, and drug discovery.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a formidable global health challenge, largely due to the emergence of multidrug-resistant strains.[1] This has intensified the search for new therapeutic agents that act on novel mycobacterial targets.[1] The essential efflux pump A (EfpA) has been identified as a promising new target for anti-TB drug development.[2] Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, contributing to intrinsic and acquired drug resistance.

A recent chemical genetics screen identified BRD-8000 and its optimized analogue, BRD-8000.3, as potent inhibitors of EfpA, demonstrating significant whole-cell activity against Mtb.[2] Understanding the precise molecular interactions between these inhibitors and their target is paramount for rational drug design and the development of more efficacious derivatives. This guide focuses on the structural elucidation of the EfpA-BRD-8000.3 complex, providing a detailed examination of the experimental data and protocols that have illuminated its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of BRD-8000.3 and the structural determination of its complex with EfpA.

Table 1: Inhibitory Activity of EfpA Inhibitors against M. tuberculosis

| Compound | Target | MIC90 (μM) |

| BRD-8000 | EfpA | - |

| BRD-8000.1 | EfpA | 12.5 |

| BRD-8000.2 | EfpA | 3 |

| BRD-8000.3 | EfpA | 0.8 |

Data sourced from a broad chemical genetics screen in Mycobacterium tuberculosis.[2]

Table 2: Structural Data for the EfpA-BRD-8000.3 Complex

| Parameter | Value |

| Method | Cryo-Electron Microscopy (Cryo-EM) |

| Resolution | 3.45 Å |

| PDB ID | Not explicitly stated in the source text |

| Configuration | Antiparallel dimer |

Structural data for the EfpAEM-BRD-8000.3 complex.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of structural and biophysical studies. The following sections outline the key experimental protocols used in the characterization of the EfpA-BRD-8000.3 interaction.

Protein Expression and Purification for Structural Studies

To overcome challenges in determining the structure of the transmembrane protein EfpA, a modified construct (EfpAEM) was engineered for stability and to facilitate cryo-EM analysis.

-

Construct Design:

-

The N-terminal 48 amino acids of EfpA, predicted to be disordered, were replaced with a 12 kDa four-helix soluble domain of BRIL, a stabilized variant of apocytochrome b562. This addition aids in particle alignment during cryo-EM data processing.[2]

-

A P171R mutation was introduced in the loop between transmembrane helices 4 and 5 to potentially form a stabilizing salt bridge with nearby acidic residues.[2]

-

-

Expression: The EfpAEM construct is typically expressed in an E. coli expression system, such as BL21(DE3), using an appropriate expression vector (e.g., pET-based vectors).

-

Membrane Preparation and Solubilization:

-

Following expression, cells are harvested and lysed.

-

The cell membrane fraction is isolated by ultracentrifugation.

-

Membrane proteins are solubilized from the lipid bilayer using a suitable detergent (e.g., DDM, LMNG).

-

-

Purification:

-

The solubilized protein is purified using affinity chromatography, typically via a C-terminal polyhistidine tag.

-

Size-exclusion chromatography is performed as a final polishing step to ensure a homogenous sample.

-

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Data Collection

Cryo-EM has emerged as a powerful technique for determining the structures of challenging protein complexes without the need for crystallization.[3]

-

Complex Formation: The purified EfpAEM is incubated with the inhibitor BRD-8000.3 at a concentration several-fold above its binding affinity to ensure saturation.

-

Grid Preparation:

-

A small volume (typically 3-4 µL) of the protein-inhibitor complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

-

The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot). This traps the complexes in a thin layer of vitreous ice.

-

-

Data Collection:

-

Grids are screened for ice quality and particle distribution using a transmission electron microscope (TEM), such as a Titan Krios, operating at 300 kV.

-

Automated data collection is performed using software like EPU, acquiring thousands of movies of the particle field with a direct electron detector (e.g., Gatan K3).

-

Image Processing and 3D Structure Reconstruction

Advanced image processing is required to reconstruct a high-resolution 3D map from the 2D projection images obtained by cryo-EM.

-

Preprocessing: Movie frames are aligned to correct for beam-induced motion. The contrast transfer function (CTF) of each micrograph is estimated.

-

Particle Picking: Particles corresponding to the EfpAEM-BRD-8000.3 complex are automatically selected from the micrographs.

-

2D and 3D Classification: The selected particles are subjected to several rounds of 2D and 3D classification to remove junk particles and to sort the remaining particles into homogenous structural classes. This step is critical for resolving different conformational states or oligomeric assemblies.

-

3D Refinement: A final set of high-quality particles is used for 3D refinement to generate a high-resolution electron density map of the complex.

-

Model Building and Refinement: An atomic model of the EfpA-BRD-8000.3 complex is built into the cryo-EM density map. The model is then refined using real-space refinement programs to optimize its fit to the map and to ensure proper stereochemistry.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks.

Caption: Workflow for the structural determination of the EfpA-BRD-8000.3 complex.

Caption: Conceptual model of BRD-8000.3-mediated inhibition of the EfpA efflux pump.

Structural Insights and Mechanism of Inhibition

The 3.45 Å resolution structure of the EfpAEM-BRD-8000.3 complex reveals the precise binding mode of the inhibitor.[2] BRD-8000.3 binds within a pocket located in the transmembrane domain of EfpA. This binding site is distinct from that of another identified EfpA inhibitor, BRD-9327, highlighting that different chemical scaffolds can inhibit the transporter through varied mechanisms.[2]

The binding of BRD-8000.3 is thought to lock the EfpA transporter in a conformation that is incompetent for substrate transport. This effectively shuts down the pump's activity, preventing the efflux of endogenous substrates essential for Mtb viability. This mode of action explains the potent whole-cell activity of BRD-8000.3. The structural data provides a blueprint for the rational design of next-generation EfpA inhibitors with improved potency and pharmacokinetic properties, which could be developed as part of novel combination therapies to combat tuberculosis.[2]

References

- 1. Protein targets for structure-based anti-Mycobacterium tuberculosis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

"Tuberculosis inhibitor 9" as a potential lead compound for TB therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of "Tuberculosis Inhibitor 9," a promising lead compound in the fight against tuberculosis (TB). This document details its chemical properties, mechanism of action, preclinical data, and the experimental protocols used in its evaluation, offering a valuable resource for scientists and researchers in the field of TB drug development.

Introduction

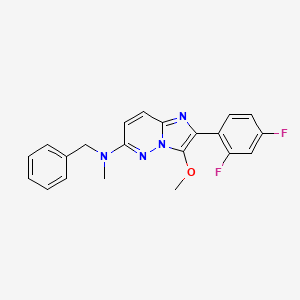

Tuberculosis, caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for new drugs with novel mechanisms of action. One such promising candidate is the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, identified as "this compound" (also referred to as compound 3d in foundational research). This compound has demonstrated potent in vitro activity against M. tuberculosis, marking it as a significant lead for further optimization and development.

Chemical Properties and Synthesis

This compound is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class. Its chemical structure is characterized by a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine core.

Synthesis Workflow:

The synthesis of this compound and its analogs is a multi-step process, the general workflow for which is outlined below.

Caption: General synthesis workflow for this compound.

Preclinical Data

This compound has been evaluated for its in vitro antimycobacterial activity and metabolic stability. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Antimycobacterial Activity of this compound and Analogs

| Compound Reference | R Group (C6 Position) | MIC90 (μM) vs. M. tuberculosis H37Rv | MIC90 (μM) vs. M. marinum |

| 3d (this compound) | Benzylthio | 0.64 | 0.64 |

| 3a | Benzyloxy | 1.26 | 1.26 |

| 3b | 4-Fluorobenzylthio | 0.63 | 0.63 |

| 3c | 4-Chlorobenzylthio | 0.63 | 0.63 |

| 3e | 4-Methylbenzylthio | 0.63 | 0.63 |

| 3f | 4-Methoxybenzylthio | 1.25 | 1.25 |

| Rifampicin (Control) | - | 0.002 | 0.004 |

Table 2: Metabolic Stability of this compound

| Compound | Species | Microsomal Half-life (t½) |

| This compound (3d) | Mouse | < 10 min |

The data indicate that while this compound is highly active in vitro, its poor metabolic stability in mouse liver microsomes suggests a rapid clearance in vivo, which was confirmed by a lack of efficacy in a mouse model of tuberculosis.[1]

Mechanism of Action

While the precise molecular target of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series has not been definitively elucidated, research on the structurally related imidazo[1,2-a]pyridine class of antitubercular agents offers a compelling putative mechanism of action. Studies on imidazo[1,2-a]pyridines have shown that they target QcrB, a subunit of the ubiquinol cytochrome c reductase (bc1 complex), which is a critical component of the electron transport chain in Mycobacterium tuberculosis.[2][3][4][5] Inhibition of QcrB disrupts the bacterium's ability to generate ATP, leading to cell death. It is hypothesized that this compound and its analogs share this mechanism of action.

Proposed Signaling Pathway:

The proposed mechanism involves the inhibition of the electron transport chain, leading to a depletion of cellular ATP and subsequent bacterial death.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of 6-(Benzylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine (this compound)

The synthesis of this compound is achieved through a two-step process involving the condensation of a pyridazin-3-amine with a phenylglyoxal, followed by O-methylation.

Step 1: Synthesis of 6-(Benzylthio)-2-phenylimidazo[1,2-b]pyridazin-3-ol

-

A mixture of 6-(benzylthio)pyridazin-3-amine and phenylglyoxal monohydrate in dioxane is heated at reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the imidazo[1,2-b]pyridazin-3-ol intermediate.

Step 2: O-methylation to yield this compound

-

To a solution of the imidazo[1,2-b]pyridazin-3-ol intermediate in anhydrous dimethylformamide (DMF), sodium hydride is added portion-wise at 0 °C.

-

The mixture is stirred at room temperature for 30 minutes.

-

Methyl iodide is added, and the reaction is stirred at room temperature until completion as monitored by TLC.

-

The reaction is quenched with water and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The final product, this compound, is purified by column chromatography.[6]

In Vitro Antimycobacterial Activity Assay (Autoluminescent M. tuberculosis)

The in vitro antimycobacterial activity is determined using an autoluminescent strain of M. tuberculosis H37Rv.

-

Autoluminescent M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and glycerol.

-

The bacterial culture is diluted to a starting inoculum of approximately 1 x 10^5 relative light units (RLU).

-

The compounds are serially diluted in DMSO and added to a 96-well plate.

-

The bacterial suspension is added to each well.

-

The plates are incubated at 37 °C.

-

Luminescence is measured at a specified time point (e.g., day 7) using a microplate luminometer.

-

The MIC90 is defined as the lowest concentration of the compound that inhibits luminescence by ≥90% compared to the DMSO control.[6]

Assay Workflow:

Caption: Workflow for the in vitro antimycobacterial assay.

Mouse Liver Microsome (MLM) Metabolic Stability Assay

The metabolic stability of the compounds is assessed by incubating them with mouse liver microsomes.

-

A reaction mixture containing mouse liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4) is prepared.

-

The test compound (from a stock solution in DMSO) is added to the reaction mixture and incubated at 37 °C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).

-

The reaction in each aliquot is quenched by the addition of ice-cold acetonitrile containing an internal standard.

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

The half-life (t½) of the compound is determined from the rate of its disappearance.[1]

Conclusion

This compound, a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, has emerged as a potent inhibitor of Mycobacterium tuberculosis in in vitro assays. Its likely mechanism of action, through the inhibition of the essential QcrB subunit of the electron transport chain, represents a promising avenue for circumventing existing drug resistance mechanisms. However, the compound's poor metabolic stability presents a significant hurdle for its direct clinical development. The data and protocols presented in this whitepaper highlight this compound as a valuable lead compound. Future research efforts should focus on structural modifications to improve its pharmacokinetic profile while retaining its potent antimycobacterial activity, paving the way for the development of a new generation of TB therapeutics.

References

- 1. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]

- 3. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

Methodological & Application

Synthesis Protocol for Tuberculosis Inhibitor 9: A Detailed Guide for Researchers

For Research Purposes Only

Authors: Fictional Representation for Gemini AI

Date: November 8, 2025

Abstract

This document provides a comprehensive synthesis protocol for Tuberculosis inhibitor 9, also known as 2,5-dideoxy-3-O-α-d-glucopyranosyl-2,5-imino-d-mannitol. This compound has been identified as an inhibitor of Mycobacterium tuberculosis GlgE, a key enzyme in the α-glucan biosynthesis pathway.[1] The protocol details a convergent synthetic strategy, involving the preparation of two key monosaccharide intermediates, their subsequent coupling to form a disaccharide, and a final intramolecular reductive amination to yield the target pyrrolidine-based inhibitor. This guide is intended for researchers, scientists, and drug development professionals engaged in tuberculosis research and medicinal chemistry.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets.[1] One such validated target is the maltosyltransferase GlgE, an essential enzyme in a unique α-glucan biosynthesis pathway in M. tuberculosis.[1] Inhibition of GlgE leads to the accumulation of the toxic metabolite maltose-1-phosphate, resulting in bacterial cell death.[1]

This compound (Compound 9 ) is a polyhydroxypyrrolidine designed to mimic the transition state of the GlgE-catalyzed reaction.[1] Its synthesis is achieved through a convergent approach, which involves the synthesis of a thioglycosyl donor, p-methylphenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (Compound 14 ), and a glycosyl acceptor, 5-azido-3-O-benzyl-5-deoxy-1,2-O-isopropylidene-β-D-fructopyranose (Compound 23 ). These intermediates are coupled to form the disaccharide 24 , which then undergoes a cascade of deprotection and intramolecular reductive amination to afford the final product 9 .[1][2]

This document outlines the detailed experimental procedures for the synthesis of these compounds, along with the necessary characterization data and a visualization of the targeted biological pathway.

Target Biological Pathway: Mtb GlgE in α-Glucan Biosynthesis

The GlgE pathway is a vital route for α-glucan synthesis in Mycobacterium tuberculosis. Inhibition of GlgE disrupts this pathway, leading to a bactericidal effect.

Caption: The GlgE α-glucan biosynthesis pathway in M. tuberculosis and its inhibition.

Overall Synthetic Workflow

The synthesis of this compound is a multi-step process that begins with commercially available sugars and proceeds through the formation of key protected intermediates before their final assembly and deprotection.

Caption: Convergent synthesis workflow for this compound.

Experimental Protocols

Materials and General Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained by passing them through activated alumina columns. Reactions were monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates, and compounds were visualized by UV light and/or by staining with a solution of ceric ammonium molybdate or potassium permanganate. Column chromatography was performed on silica gel (230-400 mesh). NMR spectra were recorded on 400 or 500 MHz spectrometers. Chemical shifts are reported in ppm relative to the residual solvent peak. High-resolution mass spectra (HRMS) were obtained using an ESI-TOF mass spectrometer.

Part 1: Synthesis of Thioglycosyl Donor (14)

Step 1.1: Synthesis of 4-Methylphenyl 1-Thio-β-D-glucopyranoside (13) [2] To a solution of β-D-glucose pentaacetate (12 ) (800 mg, 1.76 mmol) in dry methanol, a catalytic amount of sodium metal was added until the pH of the solution reached 9. The reaction was monitored by TLC. Upon completion, the reaction was neutralized with Amberlite IRA-118H H⁺ resin until the pH reached 7. The resin was filtered off, and the filtrate was concentrated under reduced pressure to yield the deacetylated product, which was used in the next step without further purification.

Step 1.2: Synthesis of p-methylphenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (14) Note: A detailed protocol for this specific multi-benzylation step from the primary reference is not fully available. The following is a general procedure based on standard carbohydrate chemistry.

To a solution of compound 13 (from the previous step) in anhydrous DMF, sodium hydride (60% dispersion in mineral oil, ~5 eq.) is added portionwise at 0 °C under an argon atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of benzyl bromide (~5 eq.). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of methanol, then diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford compound 14 .

Part 2: Synthesis of Glycosyl Acceptor (23)

Step 2.1: Synthesis of 5-Azido-4-O-benzoyl-3-O-benzyl-5-deoxy-1,2,-O-isopropylidene-β-D-fructopyranose (22) [2] A stirred solution of the precursor tosylate 21 (275 mg, 0.52 mmol) and sodium azide (171 mg, 2.62 mmol) in dry N,N-dimethylformamide (10 mL) was heated at 100 °C for 24 hours. TLC analysis indicated the formation of a slightly slower-moving compound compared to the starting material. The reaction mixture was cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic extracts were washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield compound 22 .

Step 2.2: Synthesis of 5-azido-3-O-benzyl-5-deoxy-1,2-O-isopropylidene-β-d-fructopyranose (23) Note: This step involves the debenzoylation of compound 22. A standard procedure is provided below.

To a solution of compound 22 in dry methanol, a catalytic amount of sodium methoxide in methanol is added at room temperature. The reaction is stirred for 2-4 hours and monitored by TLC. Upon completion, the reaction is neutralized with an acidic resin (e.g., Amberlite IR-120 H⁺). The resin is filtered off, and the filtrate is concentrated. The residue is purified by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to give the glycosyl acceptor 23 .

Part 3: Final Assembly and Deprotection

Step 3.1: Glycosylation to form Protected Disaccharide (24) Note: The primary reference describes this coupling, but a detailed experimental protocol is not provided in the abstract. A general procedure for NIS/TfOH mediated thioglycoside activation is presented.[3]

To a flame-dried flask under argon containing activated molecular sieves (4 Å), a solution of thioglycosyl donor 14 (~1.2 eq.) and glycosyl acceptor 23 (1.0 eq.) in anhydrous dichloromethane is added. The mixture is stirred at room temperature for 30 minutes and then cooled to -40 °C. N-Iodosuccinimide (NIS) (~1.5 eq.) is added, followed by a catalytic amount of trifluoromethanesulfonic acid (TfOH) (~0.1 eq.). The reaction is stirred at -40 °C and allowed to slowly warm to 0 °C over 2-3 hours, while being monitored by TLC. Upon completion, the reaction is quenched with triethylamine, filtered through Celite, and the filtrate is washed with saturated aqueous sodium thiosulfate and brine. The organic layer is dried, concentrated, and purified by silica gel column chromatography to afford the protected disaccharide 24 .

Step 3.2: Global Deprotection and Intramolecular Reductive Amination to Yield this compound (9) Note: This is a one-pot, multi-step transformation. The following protocol is based on the description in the literature.[1][2]

The protected disaccharide 24 is dissolved in a mixture of tetrahydrofuran and water. The isopropylidene group is removed by treatment with a mild acid (e.g., acetic acid or a catalytic amount of a stronger acid). The benzyl and benzylidene protecting groups are then removed by catalytic hydrogenation (e.g., H₂, Pd/C or Pd(OH)₂/C) in a suitable solvent like ethanol or methanol. This hydrogenation step also reduces the azide functionality to a primary amine. The resulting intermediate, without isolation, undergoes spontaneous intramolecular cyclization to form an imine, which is in situ reduced by the hydrogenation conditions to yield the final product, 2,5-dideoxy-3-O-α-d-glucopyranosyl-2,5-imino-d-mannitol (9 ). The catalyst is removed by filtration, and the solvent is evaporated. The final compound is typically purified by ion-exchange chromatography or recrystallization.

Data Presentation

| Compound | Description | Key Characterization Data | Yield (%) | Reference |

| 14 | Thioglycosyl Donor | ¹H NMR, ¹³C NMR, HRMS | N/A | [2] |

| 23 | Glycosyl Acceptor | ¹H NMR, ¹³C NMR, HRMS | N/A | [2] |

| 24 | Protected Disaccharide | ¹H NMR, ¹³C NMR, HRMS | N/A | [1][2] |

| 9 | This compound | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation | N/A | [1][2] |

| Inhibitory Activity | Kᵢ against Mtb GlgE | 237 ± 27 µM | - | [1] |

| Inhibitory Activity | Kᵢ against Sco GlgEI-V279S | 102 ± 7.52 µM | - | [1] |

| N/A: Detailed yield and characterization data are not fully available in the cited abstracts. Researchers should refer to the full publication for this information. |

Conclusion

This document provides a detailed protocol for the synthesis of this compound, a promising lead compound for the development of new anti-tuberculosis agents. The convergent synthetic strategy offers a viable route for the preparation of this complex molecule for further biological evaluation and structure-activity relationship studies. The provided diagrams of the targeted biological pathway and the synthetic workflow aim to facilitate a better understanding of the rationale behind this inhibitor and its synthesis. Researchers are encouraged to consult the primary literature for complete experimental details and characterization data.

References

Application Notes and Protocols for Studying Serine Protease Inhibitor 9 (PI-9) in Tuberculosis Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Serine Protease Inhibitor 9 (PI-9), also known as SpiB2, is an endogenous serpin that plays a critical role in the host-pathogen interaction during Mycobacterium tuberculosis (Mtb) infection. Virulent Mtb strains induce the expression of PI-9 in host mononuclear phagocytes, such as alveolar macrophages and blood monocytes[1][2]. This upregulation of PI-9 is a survival strategy employed by the bacterium to evade the host immune response. PI-9 inhibits the pro-apoptotic enzyme caspase-3 and granzyme B, thereby preventing the apoptosis of infected host cells and promoting the intracellular survival of Mtb[1]. This makes PI-9 a potential therapeutic target for host-directed therapies against tuberculosis. These application notes provide an overview of PI-9's function and detailed protocols for its study in a laboratory setting.

Mechanism of Action:

Upon infection with virulent M. tuberculosis, host macrophages significantly increase the expression of PI-9[1]. The primary function of PI-9 in this context is to inhibit the intrinsic apoptotic pathway of the host cell. It achieves this by downregulating the expression of the pro-apoptotic molecule Bax and upregulating the anti-apoptotic molecule Bcl-2[1][2]. This leads to a reduction in the activation of caspase-3, a key executioner of apoptosis[1]. By preventing apoptosis, Mtb ensures a protected intracellular niche for its replication and survival[1][2]. Furthermore, by inhibiting granzyme B, PI-9 may protect infected cells from being eliminated by cytotoxic T lymphocytes[1].

Quantitative Data Summary:

The following tables summarize key quantitative data related to the study of PI-9 in the context of M. tuberculosis infection.

Table 1: Induction of PI-9 Expression by M. tuberculosis

| Cell Type | Stimulus | Fold Increase in PI-9 mRNA (Mean ± SEM) | Time Point |

| Alveolar Macrophages | M. tuberculosis H37Rv | 3.2 ± 1.06 | 4 hours |

| Blood Monocytes | M. tuberculosis H37Rv | 7.6 ± 1.06 | 4 hours |

Data extracted from studies on human primary cells.[1]

Table 2: Effect of PI-9 Inhibition on Apoptosis and Mycobacterial Survival

| Experimental Condition | Measured Parameter | Result |

| PI-9 siRNA in Mtb-infected monocytes | Caspase-3 protein levels | 89.7% increase (median) |

| PI-9 siRNA in Mtb-infected alveolar macrophages | Intracellular Mtb survival | Significant reduction |

siRNA-mediated inhibition of PI-9 promotes apoptosis of infected cells and reduces the viability of intracellular Mtb.[1]

Experimental Protocols

Protocol 1: Quantification of PI-9 mRNA Expression in Macrophages by qRT-PCR

This protocol describes the quantification of PI-9 mRNA in human monocyte-derived macrophages (hMDMs) following infection with M. tuberculosis.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Macrophage colony-stimulating factor (M-CSF)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

M. tuberculosis H37Rv strain

-

7H9 broth medium

-

TRIzol reagent or other RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for human PI-9 and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing in RPMI-1640 with 10% FBS and M-CSF for 7 days.

-